

# Application of Cobalt Formate in Electrocatalytic Water Oxidation: Application Notes and Protocols

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## Compound of Interest

Compound Name: Cobalt formate

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This document provides detailed application notes and protocols for the use of **cobalt formate**, specifically cobalt(II) formate dihydrate ( $\text{Co}(\text{HCOO})_2 \cdot 2\text{H}_2\text{O}$ ), as an electrocatalyst for the oxygen evolution reaction (OER), a critical process in water splitting for hydrogen production. **Cobalt formate**, a metal-organic framework (MOF), has emerged as a promising non-precious metal catalyst for water oxidation.<sup>[1][2]</sup>

## Introduction

Electrocatalytic water splitting is a key technology for renewable energy storage, but the sluggish kinetics of the OER at the anode is a major bottleneck. Cobalt-based materials are considered effective alternatives to expensive noble metal catalysts.<sup>[3][4][5][6][7]</sup> **Cobalt formate** dihydrate, a 3D coordination polymer, has been identified as a functional MOF capable of catalyzing water oxidation to molecular oxygen, particularly at neutral pH.<sup>[1][2]</sup> Its well-defined crystalline structure and the catalytic nature of cobalt centers make it a material of interest for OER applications.

## Data Presentation

The electrocatalytic performance of **cobalt formate** dihydrate is summarized below and compared with other relevant cobalt-based MOF electrocatalysts for the oxygen evolution reaction.

Catalyst Material	Electrolyte (pH)	Overpotential (η) @ Current Density (j)	Tafel Slope (mV dec <sup>-1</sup> )	Turnover Frequency (TOF) (s <sup>-1</sup> )	Faradaic Efficiency (%)	Reference
Co(HCOO) <sub>2</sub> ·2H <sub>2</sub> O (Co-Formate MOF)	Neutral	275.5 mV @ 1 mA cm <sup>-2</sup>	Not Reported	0.277	89.93	[1][2]
Co-MOF (X2 linker: pyridine-2,6-dicarboxylic acid)	1 M KOH	180 mV @ 10 A g <sup>-1</sup>	66.4	Not Reported	Not Reported	[4]
Co-MOF (unspecified linker)	Not Specified	280 mV @ 10 mA cm <sup>-2</sup>	Low (unspecified)	93.21 @ 350 mV overpotential	Not Reported	[3]
[Co <sub>1.5</sub> (tib)(dcpna)]·6H <sub>2</sub> O (MOF 1)	1.0 M KOH	360 mV @ 10 mA cm <sup>-2</sup>	89	Not Reported	Not Reported	[6]
IITG-7a (Co(II) MOF)	Alkaline	350 mV @ 10 mA cm <sup>-2</sup>	55.2	13.36 @ 1.62 V vs RHE	Not Reported	[5]

## Experimental Protocols

### Synthesis of Cobalt Formate Dihydrate (Co(HCOO)<sub>2</sub>·2H<sub>2</sub>O) MOF

This protocol is based on the solvothermal synthesis method where dimethylformamide (DMF) acts as the in-situ source of formate.[1][2][8]

#### Materials:

- Cobalt(II) nitrate hexahydrate ( $\text{Co}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$ )
- Dimethylformamide (DMF)
- Ethanol
- Deionized water
- Teflon-lined stainless steel autoclave

#### Procedure:

- Prepare a mixed solvent solution of DMF, ethanol, and water. The precise ratios can be varied to control the crystal growth, with reports suggesting that the decomposition of DMF to formate is facilitated under solvothermal conditions.[8]
- Dissolve cobalt(II) nitrate hexahydrate in the mixed solvent.
- Transfer the resulting solution to a Teflon-lined stainless steel autoclave.
- Seal the autoclave and heat it at a specific temperature (e.g., 100-150 °C) for a designated period (e.g., 12-24 hours) to allow for the solvothermal reaction and in-situ formation of formate from DMF, followed by the crystallization of the **cobalt formate** MOF.
- After the reaction, allow the autoclave to cool down to room temperature naturally.
- Collect the resulting crystalline product by filtration or centrifugation.
- Wash the product multiple times with DMF and ethanol to remove any unreacted precursors and impurities.
- Dry the final product, **cobalt formate** dihydrate, under vacuum at a mild temperature.

# Preparation of Catalyst Ink and Working Electrode

## Materials:

- **Cobalt formate** dihydrate powder
- Carbon black (e.g., Vulcan XC-72) to enhance conductivity
- Nafion® solution (5 wt%) as a binder
- Isopropanol (or a mixture of isopropanol and water)
- Glassy carbon electrode (GCE) or other suitable substrate (e.g., nickel foam, carbon paper)
- Micropipette

## Procedure:

- Weigh a specific amount of **cobalt formate** dihydrate catalyst and carbon black (a common mass ratio is 4:1 catalyst to carbon).
- Add the powders to a vial containing a specific volume of isopropanol (or an isopropanol/water mixture).
- Add a small volume of Nafion® solution to the mixture. The amount of Nafion is typically 5-10% of the total solid mass.
- Ultrasonicate the mixture for at least 30-60 minutes to form a homogeneous catalyst ink.
- Before deposition, polish the surface of the glassy carbon electrode with alumina slurry of decreasing particle size, followed by sonication in deionized water and ethanol, and then dry it.
- Using a micropipette, drop-cast a precise volume of the catalyst ink onto the surface of the GCE to achieve a desired catalyst loading (e.g.,  $0.2\text{-}0.5\text{ mg cm}^{-2}$ ).
- Allow the electrode to dry at room temperature or in a low-temperature oven to evaporate the solvent, resulting in a uniform catalyst film.

# Electrochemical Measurements for Water Oxidation

## Apparatus:

- Potentiostat
- Three-electrode electrochemical cell
- Working electrode (catalyst-modified GCE)
- Counter electrode (e.g., platinum wire or graphite rod)
- Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
- Electrolyte (e.g., phosphate buffer for neutral pH, or 1.0 M KOH for alkaline conditions)

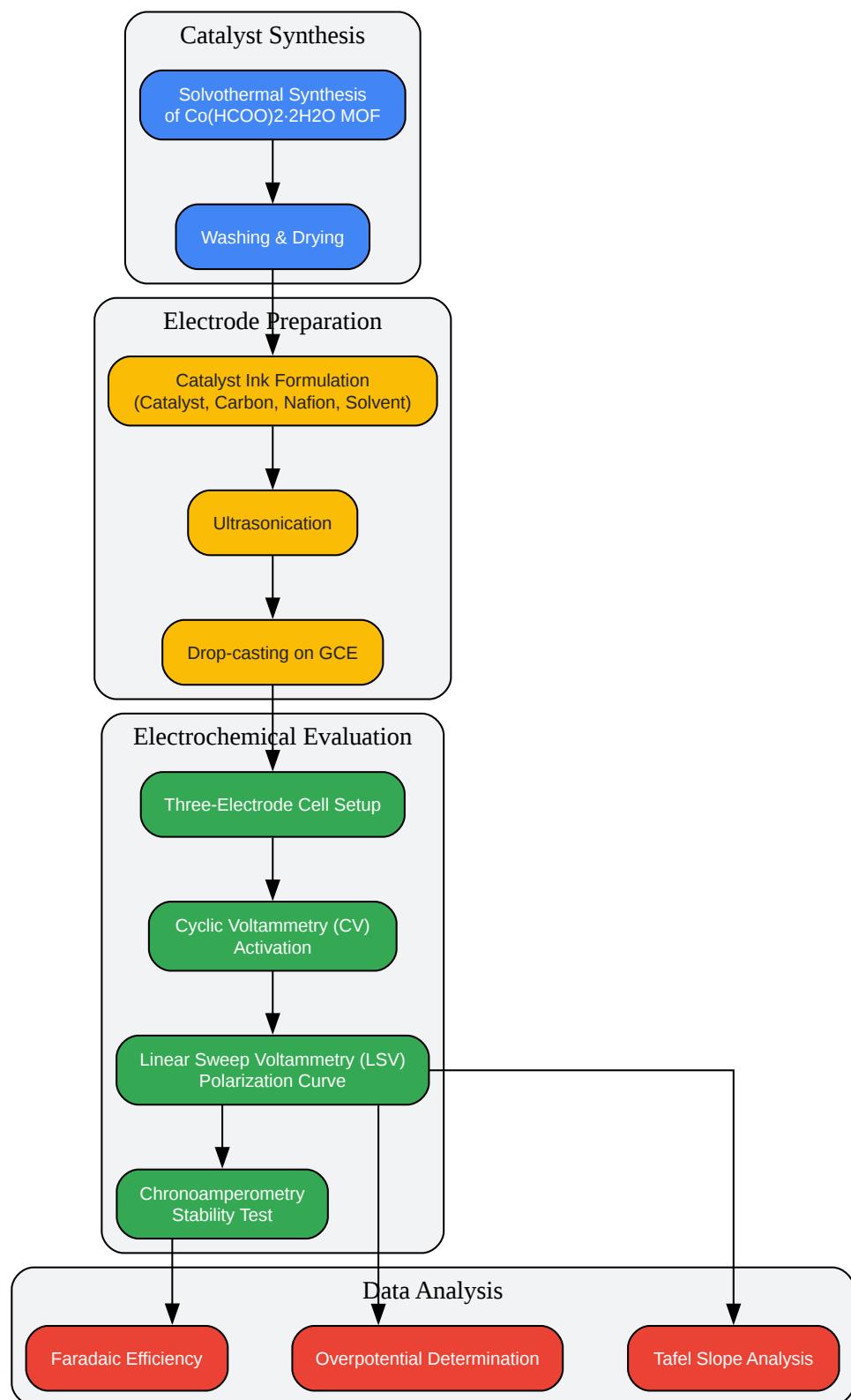
## Procedure:

- Assemble the three-electrode cell with the prepared working electrode, counter electrode, and reference electrode. Ensure the electrodes are immersed in the electrolyte.
- Purge the electrolyte with a high-purity inert gas (e.g., N<sub>2</sub> or Ar) for at least 30 minutes before the measurement to remove dissolved oxygen.
- Cyclic Voltammetry (CV): Perform CV scans at a specific scan rate (e.g., 50 mV s<sup>-1</sup>) in a potential window where the OER is expected to occur to activate the catalyst and observe its redox behavior.
- Linear Sweep Voltammetry (LSV): Record the polarization curve for the OER by sweeping the potential at a slow scan rate (e.g., 5-10 mV s<sup>-1</sup>) to minimize capacitive currents. The potential should be corrected for iR drop. The overpotential required to reach a certain current density (e.g., 10 mA cm<sup>-2</sup>) is a key performance metric.
- Tafel Analysis: Plot the overpotential ( $\eta$ ) versus the logarithm of the current density ( $\log |j|$ ). The linear portion of this plot gives the Tafel slope, which provides insight into the reaction mechanism.

- Chronoamperometry or Chronopotentiometry: To assess the stability of the catalyst, apply a constant potential or current density for an extended period (e.g., several hours) and monitor the current or potential change over time.
- Faradaic Efficiency Measurement: Quantify the amount of oxygen produced during electrolysis at a constant potential and compare it to the theoretical amount calculated from the total charge passed (based on a 4-electron process). This can be done using a calibrated oxygen sensor or gas chromatography.

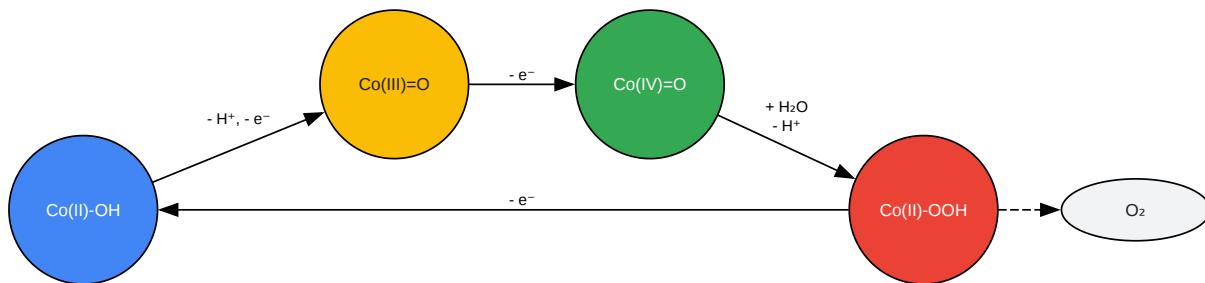
## Visualizations

### Experimental Workflow Diagram

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Caption: Experimental workflow for evaluating **cobalt formate** as a water oxidation electrocatalyst.

## Proposed OER Mechanism on Cobalt-Based Catalysts



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## References

- 1. researchgate.net [researchgate.net]
- 2. worldscientific.com [worldscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. From design to efficiency: cobalt-based MOFs for efficient and stable electrocatalysis in hydrogen and oxygen evolution reactions - RSC Advances (RSC Publishing)  
DOI:10.1039/D5RA00286A [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Highly-stable cobalt metal organic framework with sheet-like structure for ultra-efficient water oxidation at high current density - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]
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